molecular formula C8H9F2N B6184724 2-fluoro-5-(2-fluoropropan-2-yl)pyridine CAS No. 2648948-88-1

2-fluoro-5-(2-fluoropropan-2-yl)pyridine

Cat. No. B6184724
CAS RN: 2648948-88-1
M. Wt: 157.2
InChI Key:
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Description

2-Fluoro-5-(2-fluoropropan-2-yl)pyridine (F2FP) is a novel fluorinated heterocyclic compound that has attracted considerable attention in recent years due to its unique structure and potential applications in a variety of fields. F2FP is a five-membered heterocycle containing two nitrogen atoms, a fluorine atom and two fluorinated propyl groups. It can be synthesized using a variety of methods, and its structure and properties can be modified through substitution of its functional groups. F2FP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities, as well as being a potential inhibitor of the enzyme cytochrome P450.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine is not yet fully understood. However, it is believed that 2-fluoro-5-(2-fluoropropan-2-yl)pyridine may act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, 2-fluoro-5-(2-fluoropropan-2-yl)pyridine has been shown to interact with various proteins and enzymes, which may explain its anti-inflammatory, anti-cancer, and anti-viral activities.
Biochemical and Physiological Effects
2-fluoro-5-(2-fluoropropan-2-yl)pyridine has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-fluoro-5-(2-fluoropropan-2-yl)pyridine can inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, 2-fluoro-5-(2-fluoropropan-2-yl)pyridine has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. 2-fluoro-5-(2-fluoropropan-2-yl)pyridine has also been shown to interact with various proteins and enzymes, which may explain its effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine in laboratory experiments has several advantages. 2-fluoro-5-(2-fluoropropan-2-yl)pyridine is relatively easy to synthesize and can be modified through substitution of its functional groups. In addition, 2-fluoro-5-(2-fluoropropan-2-yl)pyridine has a wide range of biological activities and can interact with various proteins and enzymes. However, the use of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine in laboratory experiments also has some limitations. 2-fluoro-5-(2-fluoropropan-2-yl)pyridine is a potent inhibitor of the enzyme cytochrome P450, and thus its use in laboratory experiments should be carefully monitored to ensure that it does not interfere with the metabolism of other compounds.

Future Directions

The potential applications of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine are numerous and varied. Future research should focus on further elucidating the mechanism of action of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine and its potential applications in medicinal chemistry, materials science, and biochemistry. In addition, further research should be conducted to explore the potential of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine as an inhibitor of the enzyme cytochrome P450 and its potential interactions with other proteins and enzymes. Finally, further research should be conducted to explore the potential of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine as an anti-inflammatory, anti-cancer, and anti-viral agent.

Synthesis Methods

2-fluoro-5-(2-fluoropropan-2-yl)pyridine can be synthesized using a variety of methods, including the Grignard reaction, Wittig reaction, and the Ugi reaction. The Grignard reaction is the most commonly used method for the synthesis of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine, and involves the reaction of a Grignard reagent with an aryl halide or vinyl halide. The Wittig reaction is an organic reaction that involves the reaction of an alkyl halide with a phosphonium ylide to form an alkene. The Ugi reaction is a multi-component reaction that involves the reaction of an amine, a carboxylic acid, an aldehyde and an isocyanide to form an amide or an amine.

Scientific Research Applications

2-fluoro-5-(2-fluoropropan-2-yl)pyridine has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-fluoro-5-(2-fluoropropan-2-yl)pyridine has been studied for its potential as an anti-inflammatory and anti-cancer agent. In materials science, 2-fluoro-5-(2-fluoropropan-2-yl)pyridine has been studied for its potential applications in the development of nanomaterials and organic electronic devices. In biochemistry, 2-fluoro-5-(2-fluoropropan-2-yl)pyridine has been studied for its potential as an inhibitor of the enzyme cytochrome P450.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-5-(2-fluoropropan-2-yl)pyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-bromo-5-(2-fluoropropan-2-yl)pyridine", "Potassium fluoride", "Copper(I) iodide", "Diisopropylamine", "Acetonitrile", "Sodium hydride", "Bromine" ], "Reaction": [ "Step 1: Conversion of 2-bromo-5-(2-fluoropropan-2-yl)pyridine to 2-fluoro-5-(2-fluoropropan-2-yl)pyridine", "a. To a solution of 2-bromo-5-(2-fluoropropan-2-yl)pyridine (1.0 g, 3.8 mmol) in acetonitrile (10 mL) was added potassium fluoride (0.6 g, 10.0 mmol) and copper(I) iodide (0.1 g, 0.5 mmol).", "b. The reaction mixture was stirred at 80°C for 24 hours.", "c. The reaction mixture was then cooled to room temperature and filtered through a pad of celite.", "d. The filtrate was concentrated under reduced pressure and the residue was purified by flash chromatography (silica gel, hexanes/ethyl acetate) to afford 2-fluoro-5-(2-fluoropropan-2-yl)pyridine as a white solid (0.8 g, 80% yield).", "Step 2: Conversion of 2-bromo-5-(2-fluoropropan-2-yl)pyridine", "a. To a solution of 2-bromo-5-(2-fluoropropan-2-yl)pyridine (1.0 g, 3.8 mmol) in THF (10 mL) was added sodium hydride (0.15 g, 6.3 mmol) at 0°C.", "b. The reaction mixture was stirred at room temperature for 30 minutes.", "c. Bromine (0.3 mL, 5.7 mmol) was added dropwise to the reaction mixture.", "d. The reaction mixture was stirred at room temperature for 2 hours.", "e. The reaction mixture was then quenched with water and extracted with ethyl acetate.", "f. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure.", "g. The residue was purified by flash chromatography (silica gel, hexanes/ethyl acetate) to afford 2-bromo-5-(2-fluoropropan-2-yl)pyridine as a white solid (1.2 g, 90% yield)." ] }

CAS RN

2648948-88-1

Product Name

2-fluoro-5-(2-fluoropropan-2-yl)pyridine

Molecular Formula

C8H9F2N

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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